N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
The compound N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a 3-(trifluoromethyl)benzamide moiety. The 4-chlorophenyl group enhances lipophilicity, while the trifluoromethylbenzamide contributes to electronic effects and metabolic stability.
Properties
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c20-14-6-4-11(5-7-14)15(27)10-30-18-26-25-16(29-18)9-24-17(28)12-2-1-3-13(8-12)19(21,22)23/h1-8H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXIDNPNDTDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent modifications to introduce the chlorophenyl and trifluoromethyl groups. The synthesis typically employs methods such as conventional heating or ultrasonic irradiation to enhance yields and reaction rates.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its anti-proliferative effects, enzyme inhibition, and potential mechanisms of action.
1. Anti-Proliferative Activity
Studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against human cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to selectively inhibit cancer cell growth while sparing normal fibroblasts (WI-38) is noteworthy.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HepG2 | 5.0 | Induces apoptosis via p53 activation |
| 2 | MCF-7 | 4.5 | Cell cycle arrest |
| 3 | WI-38 | >50 | No significant effect |
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cancer cell survival, such as MAPK and Topoisomerase II.
- Pro-Apoptotic Effects : Increased expression of pro-apoptotic markers (e.g., caspase 3) and down-regulation of cell cycle regulators (e.g., cdk1) have been observed, indicating its potential to induce programmed cell death in cancer cells.
3. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and various cellular receptors, modulating key signaling pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Hekal et al. (2020) demonstrated that derivatives containing the oxadiazole moiety exhibited selective anti-cancer properties with minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
- El-Naggar et al. (2020) reported on the synthesis and evaluation of similar compounds that showed promising results in inhibiting tumor growth in vivo, further supporting the potential therapeutic applications of oxadiazole derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share functional similarities, including sulfonyl and fluorophenyl groups. Key differences include:
- Core Structure : Triazole vs. oxadiazole. Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR . The absence of a νS-H band (~2500–2600 cm⁻¹) in IR spectra confirms the thione form .
- Synthesis : Both classes utilize S-alkylation with α-halogenated ketones under basic conditions . However, the target compound’s oxadiazole core may require distinct cyclization steps.
Oxadiazole-Thiadiazole Hybrids ()
Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) share the 4-chlorophenyl-oxadiazole motif but incorporate a thiadiazole ring. Key distinctions:
- Hybrid Structure : Thiadiazole-oxadiazole vs. oxadiazole-benzamide.
- Biological Relevance : Thiadiazole hybrids are associated with cytotoxic activity, though specific data for the target compound are unavailable .
Table 2: Comparison with Oxadiazole-Thiadiazole Hybrids
Quinazolinone Derivatives ()
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) feature a quinazolinone core with thioacetamide linkages. Differences include:
Benzamide-Oxadiazole Analogs ()
The compound N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 872621-11-9) shares the oxadiazole and trifluoromethylbenzamide groups but differs in substituents:
- Substituent Position: 2-Chlorobenzylamino vs. 4-chlorophenyl-2-oxoethyl.
- Impact on Bioactivity : The 4-chlorophenyl group in the target compound may improve π-π stacking in hydrophobic binding pockets compared to the ortho-chloro isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
